![molecular formula C18H20N2OS B14400690 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one CAS No. 89929-16-8](/img/structure/B14400690.png)
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of phenothiazine with 2-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25-30°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Wirkmechanismus
The mechanism of action of 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to interact with neurotransmitter receptors, particularly dopamine receptors, which may explain its potential antipsychotic effects. The compound may also inhibit the growth of certain microorganisms by interfering with their cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{10-[2-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one
- 1-{10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-YL}ethanone
- 1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}propan-1-one
Uniqueness
1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one is unique due to its specific substitution pattern on the phenothiazine ring, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential antimicrobial activity set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
89929-16-8 |
|---|---|
Molekularformel |
C18H20N2OS |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[10-[2-(methylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C18H20N2OS/c1-12(19-3)11-20-15-6-4-5-7-17(15)22-18-9-8-14(13(2)21)10-16(18)20/h4-10,12,19H,11H2,1-3H3 |
InChI-Schlüssel |
BMNVLDVPBNMYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


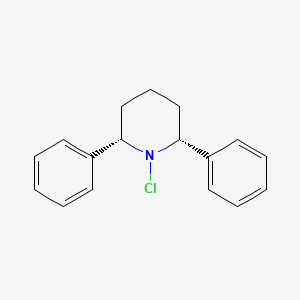
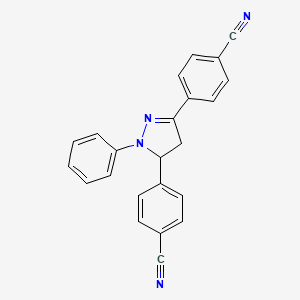

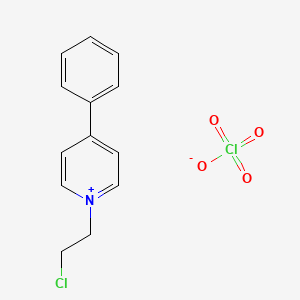


![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

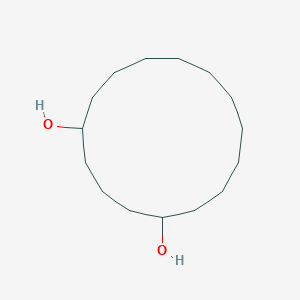
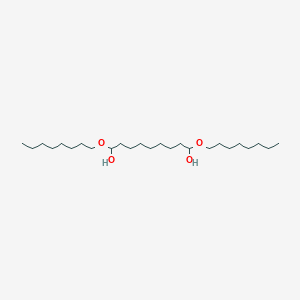
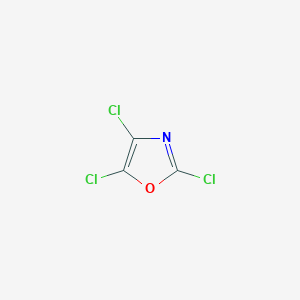
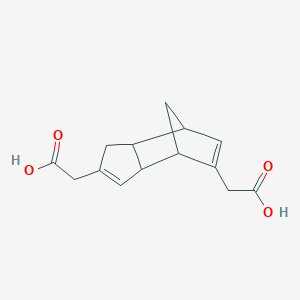
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)

